外消旋(顺式/反式)多奈哌齐N-氧化物

描述

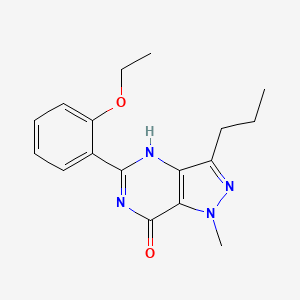

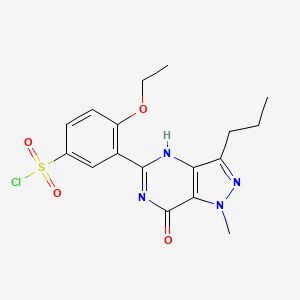

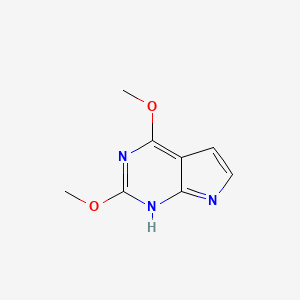

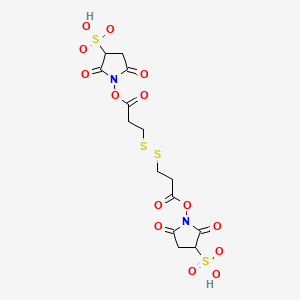

Rac (cis/trans) Donepezil N-Oxide is a metabolite of Donepezil . It is a certified reference material used for highly accurate and reliable data analysis .

Molecular Structure Analysis

The molecular formula of rac (cis/trans) Donepezil N-Oxide is C24 H29 N O4 . The molecular weight is 395.49 .Chemical Reactions Analysis

Donepezil, the parent compound of rac (cis/trans) Donepezil N-Oxide, has been studied for its oxidation potential. It can undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium .Physical And Chemical Properties Analysis

The melting point of rac (cis/trans) Donepezil N-Oxide is 190-192°C. It is slightly soluble in Chloroform and Methanol. It should be stored in a dry place at 2-8°C .科学研究应用

化学合成和应用:

- 一项研究概述了2-芳基-4,5,6,7-四氢-1,2-苯并异噻唑-3(2H)-酮及其S-氧化物的新型合成方法,其中外消旋顺式和外消旋反式中间体在氧化过程中发挥作用,表明这些中间体在化学化合物合成中的重要性 (Siegemund 等,2004).

药学和药物合成:

- 在药学中,外消旋顺式和外消旋反式异构体经常被用来合成各种具有药理活性的化合物。例如,外消旋顺式和反式-1,2-二甲基-4-羟基-6,7-二甲氧基-1,2,3,4-四氢-异喹啉的合成,展示了立体化学在药物开发中的作用 (Grethe 等,1967).

材料科学:

- 用于猪肉样品中莱克多巴胺测定的氧化铁磁性纳米粒子修饰磁性丝网印刷电极的研究证明了rac化合物在开发新材料和传感器中的广泛应用 (Poo‐arporn 等,2019).

环境科学与技术:

- 已开发出浸渍钯铁的活性活性炭(RAC)通过吸附和脱氯联用处理环境中的多氯联苯(PCB),展示了rac化合物在环境修复工作中的应用 (Choi 等,2009).

生物合成和分子研究:

- 另一项研究探索了通过特定降解和后续转化合成缩醛磷脂,表明外消旋顺式和外消旋反式在生物合成和分子研究中的重要性 (Slotboom 等,1967).

作用机制

Target of Action

The primary target of rac (cis/trans) Donepezil N-Oxide , also known as Donepezil N-Oxide , is acetylcholinesterase (AChE) . AChE is a key enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning, in the brain .

Mode of Action

Donepezil N-Oxide acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the brain . This results in enhanced cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The action of Donepezil N-Oxide primarily affects the cholinergic pathway . By inhibiting AChE, it increases the availability of acetylcholine at the synapses, enhancing cholinergic transmission . This can help alleviate the cognitive symptoms associated with conditions like Alzheimer’s disease .

Pharmacokinetics

It is known that donepezil, the parent compound of donepezil n-oxide, is metabolized in the liver, primarily by cyp3a4, in addition to cyp2d6 . Following this, various metabolic reactions occur, including O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation, producing various metabolites, including Donepezil N-Oxide .

Result of Action

The inhibition of AChE by Donepezil N-Oxide leads to an increase in the concentration of acetylcholine in the brain . This can result in improved cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

属性

IUPAC Name |

2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPRYHONRUINMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458179 | |

| Record name | rac (cis/trans) Donepezil N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120013-84-5, 147427-77-8, 147427-78-9 | |

| Record name | Donepezil N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil N-oxide, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil N-oxide, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rac (cis/trans) Donepezil N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONEPEZIL N-OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DONEPEZIL N-OXIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

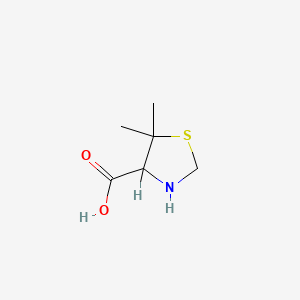

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate](/img/structure/B7796059.png)

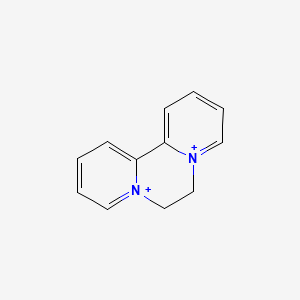

![[4-(dimethylamino)-2-[[(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate](/img/structure/B7796126.png)